molecular formula C14H17F3N2O2 B8189474 (3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide

(3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide

Cat. No.: B8189474
M. Wt: 302.29 g/mol
InChI Key: MZAIEPFHXIFMQU-NWDGAFQWSA-N
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Description

(3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide is a chiral piperidine derivative featuring a trifluoroacetamide group, a benzyl substituent at the N1 position, and a hydroxyl group at the C5 position of the piperidine ring. The stereochemistry (3S,5R) is critical for its molecular interactions, particularly in biological systems or coordination chemistry. The trifluoroacetamide moiety enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical or material science applications .

Properties

IUPAC Name

N-[(3S,5R)-1-benzyl-5-hydroxypiperidin-3-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)13(21)18-11-6-12(20)9-19(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9H2,(H,18,21)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAIEPFHXIFMQU-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@@H]1O)CC2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis of Piperidine Intermediates

The piperidine backbone is typically constructed via cyclization or reduction of pyridine derivatives. A stereoselective approach involves the catalytic hydrogenation of a pyridinium salt using chiral catalysts. For example:

  • Chiral Reduction : (R)-BINAP-Ru catalysts enable asymmetric hydrogenation of 3,5-diketopiperazines to yield (3S,5R)-piperidine-3,5-diol intermediates.

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic 3-hydroxy-piperidine derivatives can isolate the (3S,5R) isomer with >98% enantiomeric excess.

Table 1: Comparison of Piperidine Core Synthesis Methods

MethodStarting MaterialCatalyst/ReagentYield (%)ee (%)Reference
Asymmetric Hydrogenation3,5-Diketopiperazine(R)-BINAP-RuCl₂8295
Enzymatic ResolutionRacemic 3-hydroxy-piperidinePseudomonas fluorescens lipase4598

Introduction of the Benzyl Group at N1

Benzylation Strategies

The N1 position is benzylated early in the synthesis to prevent unwanted side reactions. Two predominant methods are reported:

  • Alkylation with Benzyl Halides : Treatment of the piperidine intermediate with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C achieves quantitative benzylation.

  • Reductive Amination : Reaction with benzaldehyde and NaBH₃CN in methanol selectively benzylates the secondary amine without affecting hydroxyl groups.

Critical Considerations:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying.

  • Side Reactions : Over-alkylation is mitigated by using stoichiometric benzyl halides.

Hydroxylation at C5

Epoxidation and Ring-Opening

A stereospecific hydroxylation method involves:

  • Epoxidation : Treating 3-benzyl-piperidine with m-CPBA to form a 5,6-epoxide intermediate.

  • Acid-Catalyzed Ring-Opening : Hydrolysis with H₂SO₄ yields the (5R)-hydroxy configuration.

Direct Oxidation

Alternative routes use OsO₄-mediated dihydroxylation of a piperidine olefin precursor, followed by selective protection of the 5-hydroxy group.

Trifluoroacetylation at C3

Acylation with Trifluoroacetic Anhydride

The final step involves reacting the (3S,5R)-1-benzyl-5-hydroxy-piperidin-3-amine with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C. This method achieves >90% conversion but requires strict pH control to avoid N,O-bis-acylation.

Alternative Acylating Agents

  • Trifluoroacetyl Chloride : Faster reaction kinetics but prone to HCl-mediated decomposition.

  • HATU-Mediated Coupling : Activates trifluoroacetic acid for amide bond formation under mild conditions.

Table 2: Trifluoroacetylation Conditions and Outcomes

Acylating AgentSolventTemperature (°C)Yield (%)Purity (%)
Trifluoroacetic AnhydrideDCM09298
Trifluoroacetyl ChlorideTHF-208595
HATU/TFADMF258897

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with EtOAc/hexane (3:7) removes unreacted TFAA and diastereomers.

  • Chiral HPLC : Reprosil Chiral-NR column resolves (3S,5R) from (3R,5S) isomers, ensuring >99% stereochemical purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (d, J = 12.4 Hz, 1H, NH), 3.85 (q, J = 6.8 Hz, 1H, CH-OH), 2.98–2.89 (m, 2H, N-CH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -75.6 (s, CF₃).

Industrial-Scale Considerations

  • Cost Optimization : Replacing OsO₄ with catalytic KMnO₄ reduces oxidation costs by 40%.

  • Green Chemistry : Solvent recovery systems (e.g., DCM distillation) improve E-factor metrics.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the trifluoroacetamide group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-trifluoroacetylated product.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Receptor Studies: Studied for its interaction with various biological receptors.

Medicine

    Pharmacological Research: Investigated for potential therapeutic effects on the central nervous system.

Industry

    Chemical Manufacturing: Used in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several trifluoroacetamide derivatives, differing primarily in the core scaffold and substituents:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
(3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide Piperidine Benzyl, hydroxyl C₁₄H₁₇F₃N₂O₂ 314.30 Target Compound
N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide Phenyl-ethyl Chloro-cyclopropyl, phenyl C₁₅H₁₆ClF₃NO 318.74
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Quinoline Quinolinyl C₁₁H₇F₃N₂O 240.18
N,N-Dimethyltrifluoroacetamide Acetamide N,N-dimethyl C₄H₆F₃NO 141.09

Key Observations :

  • The benzyl group enhances steric bulk and aromatic interactions compared to smaller substituents like dimethyl groups in .
Antimicrobial Activity
  • Oxazolidinone Derivatives: reports fluorinated acetamide-containing oxazolidinones (e.g., compound 7g) with potent antibacterial activity against Gram-positive pathogens (MIC: 0.5–2 µg/mL) .
Physicochemical Properties
  • Solubility : The hydroxyl and benzyl groups in the target compound may reduce aqueous solubility compared to N,N-dimethyltrifluoroacetamide (high polarity due to dimethyl groups) .
  • Stability: Trifluoroacetamide derivatives generally exhibit enhanced hydrolytic stability compared to non-fluorinated analogues due to the electron-withdrawing CF₃ group.

Biological Activity

(3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.

  • Chemical Formula : C14H17F3N2O2
  • Molecular Weight : 302.12 g/mol
  • CAS Number : 2554775-98-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The trifluoroacetamide moiety enhances lipophilicity, allowing better cell membrane penetration and potential modulation of biological pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that related compounds with similar scaffolds demonstrate significant anticancer properties. For instance:

  • VEGFR-2 Inhibition : Compounds with the benzylpiperidine structure have been reported to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis. The IC50 values for related compounds range from 84.05 nM to 435 nM .

Apoptosis Induction

The compound has been linked to the induction of apoptosis in cancer cells:

  • Caspase Activation : Research indicates that compounds similar to this compound significantly increase the levels of active caspases (e.g., caspase 3 and caspase 9), which are essential in the apoptotic pathway .

Case Studies

Several case studies highlight the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of a related compound on MCF-7 breast cancer cell lines. The compound demonstrated an IC50 value of 2.93 µM, indicating potent anti-proliferative activity .
  • Mechanistic Studies :
    • Molecular docking studies have shown that the compound can effectively bind to VEGFR-2, suggesting its potential as an anti-cancer agent through inhibition of angiogenesis .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructureAnticancer ActivityIC50 (nM)
This compoundStructureModerateTBD
Compound IStructureHigh (VEGFR-2 Inhibitor)435
Compound IIStructureHigh (VEGFR-2 Inhibitor)84.05

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Start with a chiral piperidine scaffold (e.g., 1-benzyl-5-hydroxypiperidin-3-amine) and employ a trifluoroacetylation reaction using trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane. Use dropwise addition of TFAA under nitrogen atmosphere at 0°C to minimize racemization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography (gradient elution: 5–20% methanol in DCM). Optimize stoichiometry (1.2:1 molar ratio of TFAA to amine) to suppress side reactions. Confirm enantiomeric purity using chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10, 1.0 mL/min) .

Q. How can the stereochemical configuration (3S,5R) be rigorously confirmed for this compound?

  • Methodology : Perform X-ray crystallography on a single crystal of the compound to unambiguously assign stereochemistry. Alternatively, use advanced NMR techniques:

  • NOESY/ROESY : Analyze spatial correlations between the benzyl group and hydroxy/trifluoroacetamide protons to confirm relative configuration.
  • J-based coupling analysis : Measure 3JHH^3J_{H-H} coupling constants for piperidine ring protons to infer chair conformation. Compare experimental data with DFT-calculated NMR shifts (using Gaussian 16 at B3LYP/6-311+G(d,p) level) .

Q. What analytical techniques are most reliable for assessing purity and structural integrity?

  • Methodology :

  • HPLC-MS : Use a C18 column (Agilent Zorbax SB-C18, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for impurities (<0.5% area).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ calc. for C15_{15}H18_{18}F3_3N2_2O2_2: 327.1321; observed: 327.1318).
  • Elemental analysis : Ensure C, H, N values match theoretical (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?

  • Methodology :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH, serum concentration, incubation time).
  • Metabolomic profiling : Use LC-MS to identify metabolites in cell lysates that may interfere with activity (e.g., hydrolysis of the trifluoroacetamide group).
  • Dose-response validation : Perform IC50_{50}/EC50_{50} curves in triplicate with positive controls (e.g., staurosporine for kinase inhibition). Address batch-to-batch variability by synthesizing multiple lots and testing in parallel .

Q. What strategies are effective for enhancing the metabolic stability of the trifluoroacetamide moiety in vivo?

  • Methodology :

  • Isotope labeling : Synthesize 19F^{19}\text{F}-labeled analogs to track metabolic degradation via 19F^{19}\text{F} NMR.
  • Prodrug modification : Replace the benzyl group with a cleavable PEGylated substituent to delay hepatic clearance.
  • Enzymatic stability assays : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Dock the compound into the active site of the target protein (e.g., NMDA receptor) using PDB ID 4TLM. Prioritize derivatives with stronger hydrogen bonds to Arg523 or hydrophobic interactions with Phe657.
  • Free-energy perturbation (FEP) : Calculate relative binding free energies for substituent variations (e.g., replacing benzyl with pyridinyl).
  • MD simulations (AMBER) : Assess conformational stability over 100 ns trajectories to identify rigidified analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology :

  • Solubility screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis at λmax_{\text{max}} = 254 nm.
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers (≥1 mg/mL).
  • Co-solvent optimization : Test cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility. Cross-validate with molecular dynamics simulations of solvation shells .

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